molecular formula C11H19NO3 B13883106 Ethyl 2-(cyclohexanecarbonylamino)acetate CAS No. 7473-89-4

Ethyl 2-(cyclohexanecarbonylamino)acetate

Cat. No.: B13883106
CAS No.: 7473-89-4
M. Wt: 213.27 g/mol
InChI Key: YFYAMUVKQYMPSM-UHFFFAOYSA-N
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Description

Ethyl 2-(cyclohexanecarbonylamino)acetate (CAS 7473-89-4) is an ester derivative featuring a cyclohexanecarbonylamino group linked to an ethyl acetate backbone. Its molecular formula is C₁₁H₁₉NO₃, with a molecular weight of 237.28 g/mol. The compound is synthesized via coupling reactions involving cyclohexanecarboxylic acid derivatives and aminoacetate esters, often employing reagents like dicyclohexylcarbodiimide (DCC) or Mitsunobu conditions . Key applications include its role as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and anti-inflammatory agents due to its amide and ester functionalities, which enhance bioavailability and metabolic stability .

Properties

IUPAC Name

ethyl 2-(cyclohexanecarbonylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-2-15-10(13)8-12-11(14)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFYAMUVKQYMPSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60322639
Record name ST089299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7473-89-4
Record name NSC401719
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401719
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST089299
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60322639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of Ethyl 2-(cyclohexanecarbonylamino)acetate typically involves the reaction of cyclohexanecarbonyl chloride with ethyl glycinate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Mechanism of Action

The mechanism of action of Ethyl 2-(cyclohexanecarbonylamino)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The cyclohexane ring provides structural stability, while the amino group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Introduction of aromatic or alkyl groups (e.g., 4-ethylphenyl in 732266-20-5) increases logP values, enhancing membrane permeability .
  • Stability : Bulky substituents like tert-butyl carbamate (735307-05-8) reduce ester hydrolysis rates, making the compound more suitable for oral drug formulations .
  • Acidity/Basicity : The benzoate derivative (315712-30-2) exhibits higher acidity due to electron-withdrawing effects of the aromatic ring, influencing solubility in polar solvents .

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